molecular formula C13H18N4O3 B1675050 Lomifylline CAS No. 10226-54-7

Lomifylline

Cat. No. B1675050
CAS RN: 10226-54-7
M. Wt: 278.31 g/mol
InChI Key: XBEDAMVJWVPVDS-UHFFFAOYSA-N
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Description

Lomifylline is a small molecule with the chemical formula C13H18N4O3 . It has an average weight of 278.312 and a monoisotopic weight of 278.137890456 . The molecule is also known by the synonym 7-(5-oxohexyl)theophylline .


Molecular Structure Analysis

The molecular structure of Lomifylline is analyzed using various techniques such as X-ray crystallography and molecular dynamics simulations . These techniques help in understanding the three-dimensional molecular structure of small molecule compounds like Lomifylline .


Chemical Reactions Analysis

While specific chemical reactions involving Lomifylline are not detailed, electroanalytical tools are often used to study reaction mechanisms . These tools can investigate redox-active intermediates, which are crucial in many synthetic transformations .

Scientific Research Applications

1. Improving Flap Survival in Skin Treatments

Lomifylline has been identified as beneficial in the treatment of skin flaps in danger of necrosis. Its effectiveness is linked to its ability to improve the deformability of red blood cells by increasing ATP content, which is a crucial factor in enhancing flap survival (Takayanagi & Ogawa, 1980).

2. Potential in Treating Chronic Venous Disease

A study assessing the in vitro potency of lomifylline (and its metabolite, lisofylline) showed effectiveness in improving the rheological properties of red blood cells from both healthy individuals and patients with chronic venous disease. The study highlighted lomifylline's potential for increasing red blood cell deformability, which could contribute to its hemorheological effects in vivo (Słoczyńska et al., 2013).

3. Preventing Compartment Syndrome in Dorsal Root Ganglia

In an animal model, lomifylline showed efficacy in preventing compartment syndrome in dorsal root ganglia caused by exposure to nucleus pulposus. This suggests its potential as an anti-tumor necrosis factor-alpha therapy, providing new avenues for the treatment of sciatica and other related conditions (Yabuki, Onda, Kikuchi, & Myers, 2001).

4. Vascular and Clinical Effects in Various Conditions

Research on lomifylline has covered its use in conditions like intermittent claudication, ischemic heart disease, and various forms of cerebrovascular pathology. It has shown potential as a drug influencing brain blood flow, neurological function recovery, and has anti-inflammatory and immunomodulatory properties (Dubenko, 2016).

5. Improvement in Nonalcoholic Fatty Liver Disease

Lomifylline has been studied for its effectiveness in treating nonalcoholic fatty liver diseases (NAFLDs) due to its anti-tumor necrosis factor-alpha effects. A meta-analysis of randomized, double-blind, placebo-controlled studies showed significant improvement in biochemical and histological parameters of NAFLD patients (Zeng, Zhang, Zhao, & Xie, 2014).

6. Fertility Enhancement in Acrosome Reaction Insufficiency

A study demonstrated that lomifylline treatment improved the fertilizing ability of spermatozoa in patients with acrosome reaction insufficiency. This indicates its potential use in improving in vitro fertilization outcomes in such cases (Tesarik & Mendoza, 1993).

Safety And Hazards

Lomifylline should be handled with care to avoid contact with skin and eyes. It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid breathing in mist, gas, or vapors . In case of ingestion or contact with skin or eyes, immediate medical attention is advised .

properties

IUPAC Name

1,3-dimethyl-7-(5-oxohexyl)purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O3/c1-9(18)6-4-5-7-17-8-14-11-10(17)12(19)16(3)13(20)15(11)2/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBEDAMVJWVPVDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCCN1C=NC2=C1C(=O)N(C(=O)N2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10144848
Record name Lomifylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10144848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lomifylline

CAS RN

10226-54-7
Record name 3,7-Dihydro-1,3-dimethyl-7-(5-oxohexyl)-1H-purine-2,6-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10226-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lomifylline [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010226547
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lomifylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10144848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lomifylline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.484
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name LOMIFYLLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NA91GV8GDJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20
Citations
IV XI, XIV VII - chempap.org
… Several oxoalkylxanthines as eg pentoxifylline [1-(5-oxohexyl)theobromine], propentofylline [1-(5oxohexyl)-7-propyl-3-methylxanthine], and lomifylline [7-(5-oxohexyl)theophylline] are …
Number of citations: 0 chempap.org
A Turcant, P Cailleux, P Allain - Journal of Liquid Chromatography, 1980 - Taylor & Francis
… On silica column ( figure 11, excellent separation or these 2r-l:~ and especially of lomifylline and pentoxifylline which are position isomers, was obtained. Theophylline, caffeine and …
Number of citations: 6 www.tandfonline.com
MA Crocker - 2020 - digitalcommons.library.umaine.edu
JC polyomavirus (JCPyV) persists in up to 90% of the global human population. In healthy individuals, the virus resides within the kidneys resulting in a low-level infection. However, in …
AN Mauro - 2021 - search.proquest.com
Their optical clarity as larvae and embryos, small size, and high fecundity make zebrafish ideal for whole animal high-throughput screening. A high-throughput drug discovery platform (…
Number of citations: 2 search.proquest.com
RMR Stewart - 2020 - search.proquest.com
Triple-negative breast cancer (TNBC) constitutes 10-15% of all breast cancer and is associated with worse prognosis when compared to other subtypes of breast cancer. Because of …
Number of citations: 0 search.proquest.com
R Bandichhor, A Director - Nature Medicine, 2013 - pdfs.semanticscholar.org
3. Minimize or replace (Switch) non-green solvents 4. Work through multi-disciplinary scientific interface (Collaboration) 5. Renewable material based synthesis 6. Net output based …
Number of citations: 2 pdfs.semanticscholar.org
F Van den Driessche - 2016 - biblio.ugent.be
Using these alternative read-outs, we were able to extend the linear range from 106–108 to 103–108 CFU per biofilm, meaning that lower numbers of viable cells can be measured and …
Number of citations: 0 biblio.ugent.be
World Health Organization - 2003 - apps.who.int
WHO has a constitutional responsibility to" develop, establish and promote international standards with respect to biological, pharmaceutical and similar products". This is the basis for …
Number of citations: 2 apps.who.int
J Bngel - 1891 - booksdo.com
This reference book describes the production'iso-lation processes of 2267 active pharmaceutical substances (including the syntheses of their intermediates) that are or have been …
Number of citations: 4 booksdo.com
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow

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